PPEP - 1059188-84-9

PPEP

Catalog Number: EVT-1489786
CAS Number: 1059188-84-9
Molecular Formula: C25H23F3N2O2
Molecular Weight: 440.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Precursor
Synthesis Analysis

Methods and Technical Details

The synthesis of PPEP can be achieved through several methods:

  1. Chemical Synthesis: This method involves the stepwise assembly of amino acids using solid-phase peptide synthesis techniques. The incorporation of phosphate groups can be done using phosphoramidite chemistry or through the use of phosphonate derivatives during the synthesis process.
  2. Enzymatic Synthesis: Enzymes such as kinases can be employed to phosphorylate specific amino acids in peptides. This method allows for selective phosphorylation at desired sites, providing a more biologically relevant product.
  3. Extraction from Natural Sources: PPEPs can also be isolated from natural sources such as animal tissues or cells where they naturally occur as part of larger proteins.

Each method has its advantages and limitations regarding yield, purity, and specificity of phosphorylation.

Molecular Structure Analysis

Structure and Data

The molecular structure of PPEP varies depending on its specific sequence and the number of phosphorylated residues. Typically, a phosphopeptide consists of a linear chain of amino acids with one or more phosphate groups attached to hydroxyl groups on serine, threonine, or tyrosine residues.

Key data points include:

  • Molecular Weight: Varies based on the length and composition of the peptide.
  • Phosphate Groups: The number and position of phosphate groups significantly influence the peptide's biological activity and interactions.
Chemical Reactions Analysis

Reactions and Technical Details

PPEPs participate in various chemical reactions that are crucial for their biological functions:

  1. Dephosphorylation: The removal of phosphate groups by phosphatases is a key regulatory mechanism that affects protein function and signaling pathways.
  2. Binding Interactions: Phosphorylation alters the charge and conformation of peptides, influencing their ability to bind to other proteins or cellular components.
  3. Chemical Stability: Phosphopeptides can undergo hydrolysis under certain conditions, which may affect their stability during storage or in biological assays.
Mechanism of Action

Process and Data

The mechanism of action for PPEPs primarily revolves around their role in signaling pathways. Upon phosphorylation:

  • Activation/Inhibition: Phosphorylation can activate or inhibit enzymatic activity or protein interactions.
  • Conformational Changes: The introduction of negative charges from phosphate groups can induce conformational changes in proteins, facilitating or hindering interactions with other biomolecules.

Data from studies indicate that specific phosphorylation patterns are critical for the regulation of cellular processes such as metabolism, cell cycle progression, and apoptosis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Solubility: PPEPs are generally soluble in water due to their polar nature but may have varying solubility based on their specific amino acid composition.
  2. Stability: The stability of PPEPs is influenced by pH, temperature, and ionic strength; they are typically stable under physiological conditions but may degrade under extreme conditions.
  3. Spectroscopic Properties: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often used to characterize PPEPs.

Relevant data indicates that modifications to the peptide structure can significantly alter these properties.

Applications

Scientific Uses

PPEPs have numerous applications in scientific research:

  1. Biomarkers: Due to their involvement in signaling pathways, phosphopeptides serve as potential biomarkers for diseases such as cancer.
  2. Therapeutic Targets: Understanding the role of specific phosphopeptides in disease mechanisms can lead to novel therapeutic strategies targeting these molecules.
  3. Research Tools: Phosphopeptides are used as tools in proteomics for studying protein interactions and modifications through techniques like mass spectrometry-based phosphoproteomics.
Phylogenetic and Functional Analysis of Pro-Pro-Endopeptidase (PPEP) Enzymes

Phylogenetic Classification Across Bacterial Taxa

Pro-Pro-endopeptidases (PPEPs) represent a specialized family of zinc metalloproteases capable of cleaving peptide bonds between consecutive proline residues—a biochemical rarity due to the conformational rigidity of proline. Phylogenetic analysis reveals PPEP homologs in >130 bacterial species across nine genera, with primary distribution within the Firmicutes phylum (classes Bacilli and Clostridia) [1] [4].

Horizontal Gene Transfer in Firmicutes (Bacilli/Clostridia)

Comparative genomics provides strong evidence that PPEP domains disseminated via horizontal gene transfer (HGT) among Firmicutes. Phylogenetic profiling shows incongruences between species trees and PPEP gene trees, suggesting cross-taxa transfer events. This HGT network likely facilitated ecological adaptation, enabling pathogens (e.g., Clostridioides difficile) and environmental bacteria (e.g., Paenibacillus alvei) to acquire similar proteolytic tools [1] [7] [10]. Notably, 95% of antibiotic resistance genes (ARGs) and virulence factors in enteric bacteria like E. coli show cross-species distribution via HGT [9], underscoring its role in PPEP evolution.

Subgroup Differentiation by Cleavage Specificity

Phylogenetic clustering identifies five PPEP subgroups with distinct cleavage specificities:

  • Group 1: C. difficile PPEP-1 (cleaves CD2831 collagen adhesin)
  • Group 2: P. alvei PPEP-2 (targets biofilm matrix proteins)
  • Groups 3–5: Uncharacterized enzymes from extremophiles (e.g., Anoxybacillus spp.)Subgroups correlate with variations in active-site loops governing substrate recognition [1] [4].

Table 1: Phylogenetic Distribution of PPEP Subgroups

SubgroupRepresentative TaxaCleavage SpecificityEcological Niche
1Clostridioides, PeptoclostridiumAdhesion proteins (CD2831)Host-associated
2PaenibacillusBiofilm matrix proteinsInsect microbiota
3AnoxybacillusUncharacterizedThermal springs
4BacillusUncharacterizedSoil, salt lakes
5LysinibacillusUncharacterizedHeavy metal-contaminated sites

Structural Characterization of PPEP Domains

Zinc Metalloprotease Active Sites

PPEPs feature a conserved HEXXH+E zinc-binding motif within their catalytic domain. The zinc ion coordinates with two histidine residues (His²⁴⁸/His²⁵² in PPEP-1) and a glutamic acid (Glu²⁶⁰), while a third glutamic acid (Glu²⁵⁴) stabilizes the nucleophilic water molecule. This architecture enables hydrolysis of Pro-Pro bonds—resistant to >95% of eukaryotic proteases [1] [4]. Structural flexibility in the S1' substrate pocket dictates subgroup-specific cleavage preferences.

Peptidoglycan-Binding Domain Adaptations

Secreted PPEPs (e.g., PPEP-1) lack anchoring domains, whereas membrane-associated variants (e.g., Bacillus PPEPs) fuse the catalytic domain to:

  • SLH (Surface Layer Homology) domains: Bind secondary cell wall polysaccharides (SCWPs)
  • FN3 (Fibronectin Type III) domains: Mediate peptidoglycan attachment
  • MucBP (Mucin-Binding Protein) domains: Facilitate mucosal adhesion [1] [4]These adaptations localize PPEP activity to the cell envelope, modulating surface protein remodeling.

Table 2: PPEP Domain Architectures and Functions

Domain TypeFunctionExample OrganismsLocalization
Catalytic (Zinc-binding)Proteolysis of Pro-Pro bondsAll PPEP-producing speciesExtracellular or membrane-bound
SLHSCWP bindingBacillus licheniformisCell wall
FN3Peptidoglycan anchoringAnoxybacillus flavithermusCell wall
MucBPMucosal adhesionClostridioides difficileSecreted

Functional Roles in Microbial Ecology

Substrate Specificity for Pro-Pro Bonds

PPEPs exclusively cleave Xaa-Pro or Pro-Pro bonds, with kinetic efficiency (kcat/KM) 100-fold higher for Pro-Pro motifs than other dipeptides. This specificity arises from a constricted S1 pocket that sterically excludes bulky residues while accommodating proline’s cyclic structure [1] [4].

Adhesion Modulation via Surface Protein Cleavage

In C. difficile, PPEP-1 regulates bacterial adhesion by cleaving cell surface collagen adhesins (CD2831). This releases surface proteins, reducing biofilm integrity and promoting motility. Analogously, P. alvei PPEP-2 processes biofilm matrix proteins, facilitating swarm dispersion in bee larvae [1] [4]. PPEP-mediated proteolysis thus serves as a conserved mechanism for environmental adaptation.

Roles in Host-Pathogen Interactions

PPEP-1 enhances C. difficile virulence by:

  • Shedding immunogenic surface proteins to evade host antibodies
  • Activating hidden adhesins via proteolytic processing
  • Cleaving host defense peptides (e.g., β-defensins) [1] [6] [9]Notably, PPEP-1 expression increases 8-fold during host infection, correlating with colonization efficiency [4].

Ecological Distribution and Evolutionary Pressures

Prevalence in Extreme Environments

PPEP genes occur in bacteria from extreme habitats, including:

  • Thermal springs (e.g., Anoxybacillus spp. at 70–80°C)
  • Hypersaline lakes (e.g., Bacillus salarius)
  • Desert soils (e.g., Lysinibacillus deserti) [1] [5] [8]These environments exert selective pressure for proteases stable at high temperatures, salinity, or pH extremes. Polyextremophile PPEPs often co-evolve with chaperones like GroEL to maintain activity under stress [5] [8].

Genomic Co-Occurrence with Virulence Factors

In pathogens, PPEP genes cluster with virulence operons:

  • Mycobacterium tuberculosis: Co-located with PE/PPE genes modulating host immunity
  • Aeromonas veronii: Encoded near histidine kinases regulating c-di-GMP synthesis
  • E. coli ST131: Co-habitates plasmids carrying blaCTX-M-15 (extended-spectrum β-lactamase) [3] [6] [9]Such genomic contexts suggest synergistic roles in host invasion and antibiotic resistance.

Table 3: PPEP-Harboring Bacteria in Extreme Environments

Extreme EnvironmentExample TaxaAdaptive FeaturesAssociated Stressors
Thermal springs (70–95°C)Anoxybacillus, GeobacillusThermostable zinc-binding domainsHigh temperature, low pH
Hypersaline lakes (≥4 M NaCl)Bacillus salariusSalt-bridge networks on protein surfaceOsmotic stress, UV radiation
Heavy metal-contaminated soilsLysinibacillus sphaericusMetal-binding cysteine residuesCu²⁺, Zn²⁺ toxicity
Antarctic ice (−20°C)Paenibacillus glacialisAntifreeze glycoproteinsFreezing, nutrient scarcity

Compound Names in Article

  • Pro-Pro-endopeptidase (PPEP)
  • PPEP-1
  • PPEP-2
  • Zinc metalloprotease
  • HEXXH+E motif
  • SLH domain
  • FN3 domain
  • MucBP domain
  • CD2831 adhesin
  • Peptidoglycan

Properties

CAS Number

1059188-84-9

Product Name

PPEP

Molecular Formula

C25H23F3N2O2

Molecular Weight

440.46

Synonyms

(3R,5R)-5-(3-Hydroxyphenyl)-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidine-2-one

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